molecular formula C14H14O3 B3147120 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester CAS No. 61495-42-9

2-(6-Hydroxy-naphthalen-2-yl)-propionic acid methyl ester

Cat. No. B3147120
M. Wt: 230.26 g/mol
InChI Key: RKDCLWDNCOUHGF-UHFFFAOYSA-N
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Patent
US08062653B2

Procedure details

To a solution of methanol (2100 ml) and sulphuric acid (84 ml) was added 2-(6-Hydroxy-naphthalen-2-yl)-propionic acid (420 grams). The reaction mixture was refluxed for 6 Hours. Methanol (1000 ml) was distilled, and the cooled reaction mass was poured onto ice water to yield crude 2-(6-hydroxy-naphthalen-2-yl)-propionic acid methyl ester which was filtered, dried and recrystallized using a mixture of ethyl acetate:hexane to yield pure product (400 grams, 89.5% yield) as a white fluffy powder with a melting point of 89.5-92° C. The pure product was characterized using 1H NMR spectroscopy in CDCl3 δ 1.60 (d, 3H, CH3), 3.70 (s, 3H, Ester), 3.88 (q, 1H, CH), 5.36 (bs, 1H, OH), 7.08 (m, 2H, Ar), 7.48 (m, 1H, Ar), 7.65 (m, 3H, Ar).
Quantity
2100 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89.5%

Identifiers

REACTION_CXSMILES
[CH3:1]O.S(=O)(=O)(O)O.[OH:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([CH:19]([CH3:23])[C:20]([OH:22])=[O:21])[CH:13]=[CH:12]2>CCCCCC>[CH3:1][O:21][C:20](=[O:22])[CH:19]([C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[CH:17][CH:18]=[C:9]([OH:8])[CH:10]=2)[CH:15]=1)[CH3:23]

Inputs

Step One
Name
Quantity
2100 mL
Type
reactant
Smiles
CO
Name
Quantity
84 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
420 g
Type
reactant
Smiles
OC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 6 Hours
DISTILLATION
Type
DISTILLATION
Details
Methanol (1000 ml) was distilled
CUSTOM
Type
CUSTOM
Details
the cooled reaction mass
ADDITION
Type
ADDITION
Details
was poured onto ice water
CUSTOM
Type
CUSTOM
Details
to yield crude 2-(6-hydroxy-naphthalen-2-yl)-propionic acid methyl ester which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)C1=CC2=CC=C(C=C2C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: PERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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